![molecular formula C16H23NO4S B229689 4-{[(4-Cyclohexylphenyl)sulfonyl]amino}butanoic acid](/img/structure/B229689.png)

4-{[(4-Cyclohexylphenyl)sulfonyl]amino}butanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

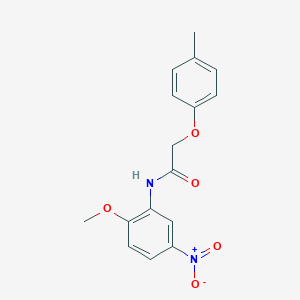

4-{[(4-Cyclohexylphenyl)sulfonyl]amino}butanoic acid, also known as ACY-241, is a synthetic compound that belongs to a class of drugs called histone deacetylase (HDAC) inhibitors. HDAC inhibitors have been shown to have potential therapeutic effects in various diseases, including cancer, neurological disorders, and autoimmune diseases. ACY-241 is a selective inhibitor of HDAC6, which is a class IIb HDAC enzyme that plays a crucial role in the regulation of protein degradation and cell signaling pathways.

Wirkmechanismus

The mechanism of action of 4-{[(4-Cyclohexylphenyl)sulfonyl]amino}butanoic acid involves the inhibition of HDAC6, which leads to the accumulation of acetylated proteins and the activation of various signaling pathways. HDAC6 is involved in the regulation of protein degradation pathways, such as autophagy and proteasomal degradation, and the inhibition of HDAC6 can lead to the accumulation of misfolded proteins and the activation of the unfolded protein response (UPR). The UPR is a cellular stress response that plays a crucial role in the regulation of cell survival and apoptosis.

Biochemical and Physiological Effects

The biochemical and physiological effects of 4-{[(4-Cyclohexylphenyl)sulfonyl]amino}butanoic acid are mainly related to the regulation of protein degradation pathways and the activation of signaling pathways. 4-{[(4-Cyclohexylphenyl)sulfonyl]amino}butanoic acid has been shown to induce the accumulation of acetylated proteins, which can regulate various cellular processes, such as gene expression, protein stability, and protein-protein interactions. Moreover, 4-{[(4-Cyclohexylphenyl)sulfonyl]amino}butanoic acid has been shown to activate various signaling pathways, such as the ERK1/2 and AKT pathways, which play a crucial role in cell survival and proliferation.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using 4-{[(4-Cyclohexylphenyl)sulfonyl]amino}butanoic acid in lab experiments is its specificity for HDAC6, which allows for the investigation of the role of HDAC6 in various cellular processes. Moreover, 4-{[(4-Cyclohexylphenyl)sulfonyl]amino}butanoic acid has been shown to have low toxicity and good pharmacokinetic properties, which make it a suitable candidate for preclinical and clinical studies. However, one of the limitations of using 4-{[(4-Cyclohexylphenyl)sulfonyl]amino}butanoic acid is its relatively low potency compared to other HDAC inhibitors, which may require higher concentrations for effective inhibition.

Zukünftige Richtungen

Several future directions for the investigation of 4-{[(4-Cyclohexylphenyl)sulfonyl]amino}butanoic acid include the following:

1. Investigating the potential therapeutic effects of 4-{[(4-Cyclohexylphenyl)sulfonyl]amino}butanoic acid in other diseases, such as neurodegenerative diseases and viral infections.

2. Investigating the combination of 4-{[(4-Cyclohexylphenyl)sulfonyl]amino}butanoic acid with other drugs, such as immunomodulators and chemotherapy agents, for enhanced therapeutic effects.

3. Investigating the role of HDAC6 inhibition in the regulation of autophagy and proteasomal degradation pathways.

4. Investigating the potential biomarkers for predicting the response to 4-{[(4-Cyclohexylphenyl)sulfonyl]amino}butanoic acid treatment in different diseases.

5. Investigating the potential side effects and toxicity of 4-{[(4-Cyclohexylphenyl)sulfonyl]amino}butanoic acid in preclinical and clinical studies.

Synthesemethoden

The synthesis of 4-{[(4-Cyclohexylphenyl)sulfonyl]amino}butanoic acid involves several steps, including the reaction of 4-cyclohexylbenzenesulfonyl chloride with 4-aminobutanoic acid, followed by purification and characterization using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

Wissenschaftliche Forschungsanwendungen

Several studies have investigated the potential therapeutic effects of 4-{[(4-Cyclohexylphenyl)sulfonyl]amino}butanoic acid in various diseases. For example, a preclinical study showed that 4-{[(4-Cyclohexylphenyl)sulfonyl]amino}butanoic acid inhibited the growth of multiple myeloma cells and enhanced the antitumor activity of bortezomib, a proteasome inhibitor commonly used in the treatment of multiple myeloma. Another study showed that 4-{[(4-Cyclohexylphenyl)sulfonyl]amino}butanoic acid improved the survival of mice with sepsis by reducing inflammation and oxidative stress. Moreover, 4-{[(4-Cyclohexylphenyl)sulfonyl]amino}butanoic acid has been shown to have potential therapeutic effects in autoimmune diseases, such as lupus and rheumatoid arthritis, by regulating the immune response.

Eigenschaften

Molekularformel |

C16H23NO4S |

|---|---|

Molekulargewicht |

325.4 g/mol |

IUPAC-Name |

4-[(4-cyclohexylphenyl)sulfonylamino]butanoic acid |

InChI |

InChI=1S/C16H23NO4S/c18-16(19)7-4-12-17-22(20,21)15-10-8-14(9-11-15)13-5-2-1-3-6-13/h8-11,13,17H,1-7,12H2,(H,18,19) |

InChI-Schlüssel |

MDDVVBAJPAEVRV-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)NCCCC(=O)O |

Kanonische SMILES |

C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)NCCCC(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-Methoxyphenyl)sulfonyl]-4-(3-nitrobenzyl)piperazine](/img/structure/B229607.png)

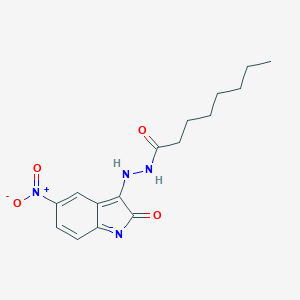

![2-chloro-N-[3-[2-[(Z)-indol-3-ylidenemethyl]hydrazinyl]-3-oxopropyl]benzamide](/img/structure/B229611.png)

![N-[1-[2-(5,7-dichloro-2-oxoindol-3-yl)hydrazinyl]-1-oxopropan-2-yl]benzamide](/img/structure/B229612.png)

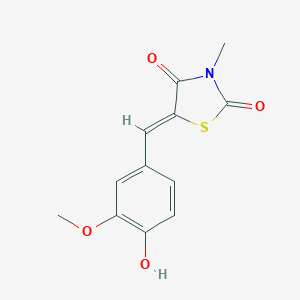

![3-Benzyl-5-[(2-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B229614.png)

![[3-[(3-Carboxy-2,2,3-trimethylcyclopentanecarbonyl)amino]-2-methoxypropyl]mercury;hydrate](/img/structure/B229616.png)

![1-N',5-N'-bis[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]pentanedihydrazide](/img/structure/B229632.png)